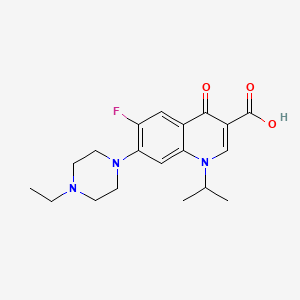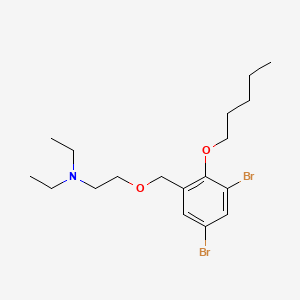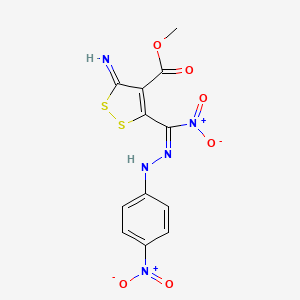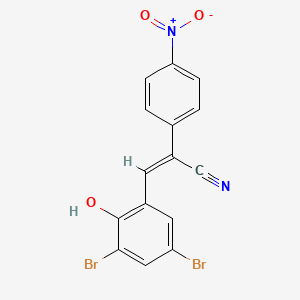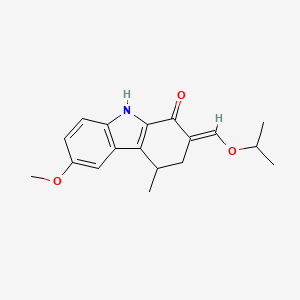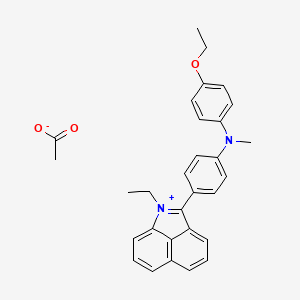![molecular formula C15H15Cl5N3OZn- B12695826 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) CAS No. 15928-94-6](/img/structure/B12695826.png)
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a diazonium group, which is known for its reactivity and utility in organic synthesis, particularly in the formation of azo compounds.
Méthodes De Préparation
The synthesis of 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves multiple steps. The initial step often includes the formation of the diazonium salt through the reaction of an aromatic amine with nitrous acid. This is followed by the introduction of the benzyl(methyl)amino group and the methoxy substituent under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted aromatic compounds.
Coupling Reactions: It can participate in azo coupling reactions to form azo dyes, which are widely used in the textile industry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles such as phenols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.
Biology: The compound’s reactivity makes it useful in labeling and tracking biological molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) involves its diazonium group, which is highly reactive and can form covalent bonds with various nucleophiles. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) include other diazonium salts such as:
- 4-chlorobenzenediazonium chloride
- 4-methoxybenzenediazonium chloride
- Benzylamine derivatives These compounds share the diazonium functional group but differ in their substituents, which can significantly affect their reactivity and applications. The uniqueness of 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) lies in its specific combination of substituents, which confer distinct chemical properties and potential uses.
Propriétés
Numéro CAS |
15928-94-6 |
|---|---|
Formule moléculaire |
C15H15Cl5N3OZn- |
Poids moléculaire |
495.9 g/mol |
Nom IUPAC |
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C15H15ClN3O.4ClH.Zn/c1-19(10-11-6-4-3-5-7-11)14-8-12(16)13(18-17)9-15(14)20-2;;;;;/h3-9H,10H2,1-2H3;4*1H;/q+1;;;;;+2/p-4 |
Clé InChI |
CVIUXMALQRHWQZ-UHFFFAOYSA-J |
SMILES canonique |
CN(CC1=CC=CC=C1)C2=C(C=C(C(=C2)Cl)[N+]#N)OC.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride](/img/structure/B12695744.png)

